1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine
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Overview
Description
1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine is a chemical compound with the molecular formula C7H14N2S2. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-aminobutane with a thiazole derivative under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can occur at the thiazole ring or the amine group, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
1-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine can be compared with other thiazole derivatives, such as:
Thiazole: The parent compound, which has a simpler structure and different biological activities.
Sulfathiazole: An antimicrobial drug that contains a thiazole ring and is used to treat bacterial infections.
Ritonavir: An antiretroviral drug that contains a thiazole ring and is used in the treatment of HIV/AIDS.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C7H14N2S2 |
---|---|
Molecular Weight |
190.3 g/mol |
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-2-amine |
InChI |
InChI=1S/C7H14N2S2/c1-2-6(8)5-11-7-9-3-4-10-7/h6H,2-5,8H2,1H3 |
InChI Key |
OYXVUCQKPGNZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC1=NCCS1)N |
Origin of Product |
United States |
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